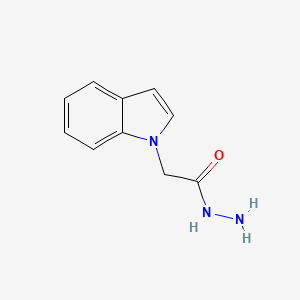

2-(1H-indol-1-yl)acetohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-indol-1-ylacetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-12-10(14)7-13-6-5-8-3-1-2-4-9(8)13/h1-6H,7,11H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEQJKVSNQPVDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h Indol 1 Yl Acetohydrazide

Conventional Synthetic Routes

Conventional methods for synthesizing 2-(1H-indol-1-yl)acetohydrazide typically rely on well-established, multi-step reaction sequences. These routes are characterized by their reliability and the use of readily available starting materials.

Esterification of Indole (B1671886) Acetic Acid and Subsequent Hydrazinolysis

The most common and straightforward pathway to this compound involves a two-step process starting from indole-1-acetic acid.

Step 1: Esterification The first step is the conversion of indole-1-acetic acid into its corresponding alkyl ester, typically a methyl or ethyl ester. This is often accomplished through Fischer esterification, where the carboxylic acid is refluxed with an excess of the appropriate alcohol (methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid.

Step 2: Hydrazinolysis The resulting crude ester, for instance, ethyl 2-(1H-indol-1-yl)acetate, is then reacted with hydrazine (B178648) hydrate (B1144303). derpharmachemica.com This nucleophilic acyl substitution reaction, known as hydrazinolysis, involves refluxing the ester with hydrazine hydrate in a solvent like ethanol (B145695) or methanol. dovepress.comresearchgate.net The reaction displaces the alkoxy group (-OR) of the ester with the hydrazinyl group (-NHNH2) to yield the final product, this compound. dovepress.comresearchgate.net This method is widely documented for the analogous and more common indole-3-acetic acid derivatives, and the chemical principles are directly applicable to the 1-yl isomer. nih.govresearchgate.net

| Starting Material | Reagents | Conditions | Product | Yield |

| Indole-1-acetic acid | 1. Ethanol, H₂SO₄ (cat.)2. Hydrazine hydrate | 1. Reflux2. Reflux | This compound | Good |

| Methyl Indole-1-acetate | Hydrazine hydrate, Ethanol | Reflux for 3-12 hours | This compound | High |

Table 1: A representative summary of the conventional synthesis via esterification and hydrazinolysis. The process is shown for the target compound based on well-established procedures for indole acetic acid isomers.

Reactions Involving Isatin-Derived Precursors

Isatin (B1672199) (1H-indole-2,3-dione) is a versatile starting material for a vast number of indole derivatives due to the reactivity of its C2 and C3 carbonyl groups and the N1-H site. dergipark.org.trresearchgate.netnmc.gov.in However, its application for the direct synthesis of this compound is not a commonly reported pathway. The typical reactions of isatin with hydrazine involve condensation at the C3-carbonyl to form isatin-3-hydrazones. biomedres.us

Synthesizing a 1-yl-acetohydrazide from isatin would require a more complex, multi-step sequence, potentially involving initial N-alkylation with an appropriate two-carbon unit, followed by chemical reduction of the C2-carbonyl and subsequent transformations. Such routes are generally less efficient than starting from indole-1-acetic acid. While isatin is a cornerstone in building spiro-indole and other complex heterocyclic systems, its use as a precursor for this specific hydrazide is not straightforward. biomedres.usresearchgate.net

General Acetohydrazide Formation from Indole Acetates

The conversion of an ester to an acid hydrazide is a general and robust reaction. Therefore, the hydrazinolysis of various alkyl 2-(1H-indol-1-yl)acetates serves as a reliable method for producing this compound. The reaction involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon. The choice of the alkyl group (methyl, ethyl, etc.) on the ester has a minor effect on the reaction, which is typically performed in an alcoholic solvent at reflux temperature for several hours. researchgate.net The reaction of the corresponding ester with hydrazine hydrate is a standard procedure for obtaining the desired hydrazide. nih.gov

Green Chemistry Approaches to Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

Solvent-Free Methods (e.g., Mechanical Grinding)

A highly efficient and eco-friendly synthesis of hydrazides can be achieved under solvent-free conditions using a simple grinding technique. In this method, the carboxylic acid (in this case, indole-1-acetic acid) is ground directly with hydrazine hydrate in a mortar and pestle at room temperature. The reaction often proceeds to completion within minutes, and the resulting solid mass can be purified by simple crystallization, typically from ethanol. This method avoids the use of bulk organic solvents during the reaction step, significantly reducing chemical waste and simplifying the workup procedure.

| Starting Material | Reagent | Technique | Reaction Time | Benefit |

| Carboxylic Acid | Hydrazine Hydrate | Grinding in Mortar | 3-5 minutes | Solvent-free, Room temp, Fast |

| Benzoic Acid | Hydrazine Hydrate | Grinding in Mortar | ~5 minutes | Eco-friendly, High yield |

| Phenylacetic Acid | Hydrazine Hydrate | Grinding in Mortar | ~5 minutes | Simple workup |

Table 2: General overview of the solvent-free synthesis of acid hydrazides using the grinding technique. This method is applicable for the direct conversion of indole-1-acetic acid.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The synthesis of hydrazides from their corresponding acids or esters can be dramatically expedited using microwave irradiation. japtronline.com In a typical procedure, the starting material (indole-1-acetic acid or its ester) and hydrazine hydrate are mixed in a small amount of a polar solvent like ethanol in a vessel suitable for microwave heating. researchgate.net

The use of microwave energy can reduce reaction times from several hours under conventional reflux to just a few minutes. researchgate.net For example, syntheses that might take 120-180 minutes using conventional heating can be completed in 5-8 minutes with microwave assistance, often with improved yields. researchgate.net This efficiency is due to the rapid and uniform heating of the reaction mixture by the microwave irradiation. japtronline.comresearchgate.net

| Method | Typical Reaction Time | Energy Input | Yield |

| Conventional Heating (Reflux) | 2 - 12 hours | Thermal (Oil Bath) | Good to High |

| Microwave-Assisted Synthesis | 3 - 15 minutes | Microwave Irradiation | High to Excellent |

Table 3: Comparison between conventional heating and microwave-assisted methods for hydrazide synthesis, highlighting the significant reduction in reaction time.

Organocatalytic Methodologies (e.g., L-Proline Catalysis)

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to traditional metal-based catalysis. Among the various organocatalysts, the naturally occurring amino acid L-proline has garnered significant attention due to its low cost, ready availability, and ability to catalyze a wide range of chemical transformations with high efficiency and stereoselectivity. While specific literature detailing the L-proline catalyzed synthesis of this compound is not extensively documented, the principles of L-proline catalysis strongly suggest its potential applicability in this context. L-proline is known to act as a bifunctional catalyst, where its secondary amine can form nucleophilic enamines or activate carbonyls via iminium ion formation, while the carboxylic acid group can participate in hydrogen bonding to activate electrophiles and stabilize transition states. researchgate.net

A plausible L-proline catalyzed approach for the synthesis of this compound could involve the condensation of indole with a suitable electrophilic partner in the presence of L-proline. The catalytic cycle would likely proceed through the formation of an enamine intermediate with a carbonyl-containing reagent, which then undergoes a reaction with indole.

Although a direct protocol for the target molecule is not available, related L-proline-catalyzed syntheses of various indole derivatives have been reported, underscoring the feasibility of this approach. For instance, L-proline has been successfully employed in the one-pot, multicomponent synthesis of 3-indole derivatives by catalyzing the condensation between indoles, aldehydes, and malononitrile (B47326) in ethanol at room temperature, affording products in good to excellent yields. researchgate.net This demonstrates L-proline's efficacy in facilitating bond formation at the indole nucleus under mild and environmentally friendly conditions.

The general advantages of using L-proline as a catalyst include operational simplicity, mild reaction conditions, and often the ability to perform reactions in greener solvents, including ethanol or even water. These features align with the growing demand for sustainable chemical processes. Given the successful application of L-proline in a variety of condensation and multicomponent reactions involving both indoles and hydrazide-related functionalities, its investigation in the synthesis of this compound represents a promising area for future research.

Derivatization Strategies and Synthetic Transformations of 2 1h Indol 1 Yl Acetohydrazide

Formation of Hydrazone Derivatives (Schiff Bases)

Hydrazones, also known as Schiff bases, are compounds characterized by a carbon-nitrogen double bond (C=N). They are readily synthesized from hydrazides and are crucial intermediates for building larger heterocyclic systems. ijsdr.orgresearchgate.net

The most direct method for derivatizing 2-(1H-indol-1-yl)acetohydrazide is through condensation reactions with various aldehydes and ketones. nih.gov This reaction typically involves refluxing equimolar amounts of the hydrazide and the carbonyl compound in a solvent like ethanol (B145695), often with a catalytic amount of an acid such as glacial acetic acid. ijsdr.orgresearchgate.netmdpi.com The process results in the formation of a C=N double bond, yielding the corresponding N'-substituted hydrazone, also known as a Schiff base, with the elimination of a water molecule. researchgate.net A wide range of aromatic and heteroaromatic aldehydes have been successfully condensed with indole (B1671886) acetohydrazides to produce a library of diverse hydrazone derivatives. mdpi.comdntb.gov.uascilit.comnih.gov

The formation of these hydrazones is a critical step, as the newly formed imine bond and the adjacent amide linkage provide the necessary framework for subsequent cyclization reactions. The specific aldehydes and ketones used in the condensation reaction introduce various substituents that can modulate the electronic and steric properties of the final molecule.

Table 1: Examples of Aldehydes and Ketones Used in Condensation Reactions

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Solvent | Catalyst | Product Type |

|---|---|---|---|---|

| This compound | Substituted Benzaldehydes | Ethanol | Glacial Acetic Acid | N'-(arylmethylene)acetohydrazide |

| This compound | Aromatic Aldehydes | Ethanol | - | Indole Hydrazone Derivative |

| Hydrazides | Carbonyl Compounds | Ethanol | Glacial Acetic Acid | Hydrazide Schiff's Base |

This table provides a generalized overview of typical reaction components for the synthesis of hydrazones from this compound and related compounds.

N-Acylhydrazones are a significant class of compounds that can be synthesized from hydrazides. nih.govbohrium.com These structures are recognized as privileged scaffolds in medicinal chemistry due to their chemical stability and ability to form multiple hydrogen bonds. nih.govbohrium.com The synthesis of N-acylhydrazones typically begins with the formation of a hydrazone from the parent hydrazide and an aldehyde. dntb.gov.uascilit.comnih.govbohrium.com

Following the initial condensation, further modification can be achieved. For instance, N-acyl derivatives can be synthesized through the reaction of Schiff bases with reagents like acetyl chloride in a suitable solvent such as dry benzene (B151609). researchgate.netpsu.edu This introduces an acyl group onto the nitrogen atom of the imine, creating a more complex and often more stable N-acylhydrazone structure. These compounds are noted for exhibiting stereoisomerism, existing as a mixture of different conformers in solution. nih.govbohrium.com

Cyclization Reactions to Form Fused Heterocyclic Systems

The hydrazide and hydrazone derivatives of this compound are excellent precursors for synthesizing a variety of fused heterocyclic systems. These cyclization reactions lead to the formation of new rings, significantly increasing the structural complexity and offering access to novel chemical entities.

Triazinoindoles are polycyclic heterocyclic compounds containing a triazine ring fused to an indole nucleus. One established method to synthesize a nih.govcapes.gov.brsemanticscholar.orgtriazino[4,3-a]indole derivative involves the reaction of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl) acetohydrazide, which is derived from isatin (B1672199), followed by cyclization. semanticscholar.org Another approach describes the thermal cyclization of 2-ethoxycarbonylimino-3-arylhydrazono-indolines, which are prepared by coupling diazonium salts with 2-ethoxycarbonylamino-indole, to yield 2-aryl-3-oxo-2,3-dihydro-5H-l,2,4-triazino[5,6-b]indoles quantitatively. chempap.org

1,3,4-Oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings are five-membered heterocycles that are frequently incorporated into biologically active molecules. ijper.org this compound serves as a convenient starting material for the synthesis of these systems.

The synthesis of 1,3,4-oxadiazole derivatives can be achieved by reacting the hydrazide with carbon disulfide in the presence of a base, which leads to the formation of a 5-(indolylmethyl)-1,3,4-oxadiazole-2(3H)-thione. nih.gov Alternatively, acylhydrazide derivatives can be cyclized using dehydrating agents like phosphorus oxychloride. researchgate.net

For the synthesis of 1,3,4-thiadiazoles, a common method involves the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized under acidic or basic conditions to yield the thiadiazole ring. For example, indole-3-acetohydrazide can be treated with dichlorophenyl isothiocyanate, and the resulting intermediate is cyclized with potassium hydroxide (B78521) to furnish an indole-linked 1,2,4-triazole-3-thione, a related sulfur-containing heterocycle. nih.gov Direct conversion of hydrazides with carbon disulfide can also yield thiadiazole-thiones. nih.gov

Table 2: Reagents for Oxadiazole and Thiadiazole Synthesis

| Starting Material | Reagent(s) | Product Heterocycle |

|---|---|---|

| 2-(Aryl/Heteroaryl)acetohydrazide | Carbon Disulfide, Base | 1,3,4-Oxadiazole-2-thione |

| Acylhydrazide | Phosphorus Oxychloride | 1,3,4-Oxadiazole |

| Acid Hydrazide, Phenylisothiocyanate | 1. Phenylisothiocyanate; 2. Base (e.g., KOH) | 1,2,4-Triazole-3-thione |

This table summarizes common reagents used to convert hydrazides into oxadiazole, thiadiazole, and related heterocyclic systems.

The versatility of this compound and its derivatives extends to the synthesis of other important heterocyclic systems such as azetidinones and pyrazoles.

Azetidinones: Also known as β-lactams, these are four-membered heterocyclic rings containing a cyclic amide. ijsdr.orgderpharmachemica.com Their synthesis often proceeds via the [2+2] cycloaddition reaction, famously known as the Staudinger synthesis. derpharmachemica.comchemijournal.com In this process, a Schiff base (hydrazone) derived from the parent hydrazide is reacted with chloroacetyl chloride in the presence of a base like triethylamine. ijsdr.orgderpharmachemica.comresearchgate.net This reaction results in the formation of a 3-chloro-2-azetidinone ring attached to the indole hydrazone backbone.

Pyrazoles: These are five-membered heterocyclic rings with two adjacent nitrogen atoms. chim.itijtsrd.com They can be synthesized from hydrazide precursors through various routes. One common method involves the condensation of a hydrazide with a 1,3-dicarbonyl compound, such as acetylacetone (B45752). arabjchem.org For instance, reacting 7-nitroindole-2-carbohydrazides with acetylacetone yields (3,5-dimethyl-1H-pyrazol-1-yl)(7-nitro-1H-indol-2-yl)ketones. arabjchem.org The reaction between a hydrazide and an α,β-unsaturated ketone (chalcone) can also lead to the formation of pyrazoline intermediates, which can then be converted to pyrazoles. nih.gov

Modifications at the Indole Nitrogen (N1)

A critical structural feature of this compound is that the nitrogen atom of the indole ring (N1) is the point of attachment for the acetohydrazide side chain. This nitrogen is a tertiary amine integrated into the aromatic pyrrole (B145914) ring system. Consequently, it lacks a hydrogen atom and is already fully substituted.

Therefore, direct modification or derivatization at the indole N1 position through common reactions like alkylation or acylation is not a feasible synthetic strategy for this specific molecule. Such transformations would require breaking the existing N-C bond, which would lead to the decomposition of the parent structure rather than its derivatization. Any modification to the indole nucleus itself would need to target the available carbon positions (C2, C3, or the benzene ring).

Functionalization of the Acetohydrazide Moiety

One of the most fundamental transformations of the acetohydrazide moiety is its condensation reaction with aldehydes and ketones. The nucleophilic terminal amino group of the hydrazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a hydrazone (a subclass of Schiff bases) with the elimination of a water molecule. nih.govyoutube.com This reaction is typically catalyzed by a few drops of acid, such as glacial acetic acid, in a suitable solvent like ethanol. scirp.orgresearchgate.net

The reaction of this compound with various substituted aromatic aldehydes yields a series of N'-arylidene-2-(1H-indol-1-yl)acetohydrazide derivatives. These products are of significant interest in medicinal chemistry.

Table 1: Examples of N'-Arylidene-2-(1H-indol-1-yl)acetohydrazide Derivatives This table is illustrative of the types of compounds that can be synthesized based on established chemical principles.

| Reagent (Aromatic Aldehyde) | Resulting Compound Name |

| Benzaldehyde | N'-benzylidene-2-(1H-indol-1-yl)acetohydrazide |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2-(1H-indol-1-yl)acetohydrazide |

| 4-Hydroxybenzaldehyde | N'-(4-hydroxybenzylidene)-2-(1H-indol-1-yl)acetohydrazide |

| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-2-(1H-indol-1-yl)acetohydrazide |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-2-(1H-indol-1-yl)acetohydrazide |

The acetohydrazide functional group is a cornerstone for the synthesis of five-membered heterocycles, particularly 1,3,4-oxadiazoles and 1,2,4-triazoles. researchgate.net These reactions typically proceed via cyclocondensation pathways.

1,3,4-Oxadiazoles: Derivatives of 1,3,4-oxadiazole can be synthesized from this compound through several methods. A common route involves the reaction of the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide. This reaction forms a dithiocarbazate salt, which upon heating undergoes dehydrosulfurization to yield the corresponding 5-((1H-indol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol.

Alternatively, the hydrazide can be acylated with an aromatic acid chloride to form an N,N'-diacylhydrazine intermediate. Subsequent dehydrative cyclization of this intermediate using reagents like phosphorus oxychloride (POCl3) or sulfuric acid yields 2,5-disubstituted 1,3,4-oxadiazole derivatives, where one substituent is the (1H-indol-1-yl)methyl group and the other corresponds to the acylating agent.

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles often begins with the conversion of the hydrazide to a thiosemicarbazide intermediate. This is achieved by reacting this compound with an appropriate isothiocyanate. The resulting N-substituted thiosemicarbazide can then undergo base-catalyzed intramolecular cyclization. Refluxing the thiosemicarbazide in an aqueous solution of a base like sodium hydroxide or potassium hydroxide causes the elimination of a water molecule to afford the corresponding 4-substituted-5-((1H-indol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol. researchgate.net

Pyrazoles: The acetohydrazide can also serve as a precursor for pyrazole (B372694) synthesis. For instance, condensation with 1,3-dicarbonyl compounds, such as acetylacetone, in a refluxing solvent can lead to the formation of pyrazole derivatives through a cyclocondensation reaction where the two nitrogen atoms of the hydrazide react with the two carbonyl groups of the dicarbonyl compound. beilstein-archives.orgbeilstein-journals.org This reaction yields a 1-((1H-indol-1-yl)acetyl)-3,5-dimethyl-1H-pyrazole.

Table 2: Heterocyclic Derivatives from this compound This table illustrates potential heterocyclic systems derived from the title compound based on standard synthetic routes.

| Reagent(s) | Heterocyclic Product |

| 1. Carbon Disulfide, KOH; 2. Heat | 5-((1H-indol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol |

| 1. Phenyl isothiocyanate; 2. NaOH, Heat | 5-((1H-indol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |

| Acetylacetone | 1-((1H-indol-1-yl)acetyl)-3,5-dimethyl-1H-pyrazole |

Advanced Spectroscopic and Crystallographic Elucidation of Structure

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 2-(1H-indol-1-yl)acetohydrazide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Detailed experimental ¹H NMR and ¹³C NMR data for this compound, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are not available in the reviewed scientific literature. Such data would be crucial for mapping the proton and carbon framework of the molecule.

For comparison, the related but distinct compound, N-benzyl-1H-indole-2-carbohydrazide, shows characteristic signals in DMSO-d₆. Its ¹H NMR spectrum displays an NH₂ signal at δ 4.88 ppm, a CH₂ signal at δ 5.00 ppm, and the indole (B1671886) NH proton at δ 11.50 ppm. The ¹³C NMR spectrum for this derivative shows the CH₂ carbon at δ 54.5 ppm and the carbonyl carbon at δ 162.6 ppm. However, these values are not directly transferable to this compound due to structural differences.

Infrared (IR) Spectroscopy

Specific experimental Infrared (IR) spectroscopy data detailing the characteristic absorption bands for this compound could not be located in the surveyed literature. An IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the hydrazide and indole groups, C=O stretching of the amide, and C-H and C-N stretching vibrations.

Mass Spectrometry (MS, EI-MS)

While the molecular weight of this compound is established, detailed experimental mass spectrometry data, such as that from Electron Ionization Mass Spectrometry (EI-MS), which would show the molecular ion peak and specific fragmentation patterns, are not documented in the available scientific resources.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions.

Crystal Growth Methods

Information regarding the specific methods for growing single crystals of this compound suitable for X-ray diffraction analysis is not described in the reviewed literature.

In contrast, for the isomer 2-(1H-indol-3-yl)acetohydrazide, suitable crystals for X-ray analysis have been successfully grown from an ethanol (B145695) solution at room temperature. researchgate.net

Molecular Conformation and Planarity Analysis

A definitive analysis of the molecular conformation, planarity, bond angles, and dihedral angles of this compound based on single-crystal X-ray diffraction is not available in the public domain.

Intermolecular Interactions (Hydrogen Bonding, C-H···π Interactions)

The crystal structure of 2-(1H-indol-3-yl)acetohydrazide is stabilized by a variety of intermolecular forces, most notably hydrogen bonds and C-H···π interactions. researchgate.netnih.gov These non-covalent interactions are crucial in directing the assembly of the molecules into a well-defined supramolecular architecture.

The primary hydrogen bonding motifs involve the hydrazide and indole functionalities. The pyrrole (B145914) N-H group of the indole ring participates in a bifurcated N-H···(O,N) hydrogen bond. researchgate.netnih.gov This intricate interaction sees the hydrogen atom of the indole nitrogen (N1) simultaneously interacting with the carbonyl oxygen (O10) of one adjacent molecule and the terminal nitrogen (N6) of another. researchgate.net This bifurcated bond contributes to the formation of zigzag chains of molecules extending along the a-axis of the crystal lattice. researchgate.net

In addition to this, the hydrazide moiety's N-H group forms a separate N-H···O hydrogen bond, further reinforcing the crystal structure. researchgate.netnih.gov These interactions, augmented by C-H···π contacts, link the molecules into rows along the b-axis. researchgate.net The C-H···π interactions involve a hydrogen atom from a methylene (B1212753) group (C9) interacting with the π-system of the indole ring of a neighboring molecule. researchgate.net

A comprehensive summary of the key hydrogen bond geometries is provided in the table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1N···O10 | 0.88 | 2.56 | 3.234(2) | 134 |

| N1-H1N···N6 | 0.88 | 2.63 | 3.193(2) | 121 |

| N2-H2N···O10 | 0.88 | 2.12 | 2.986(2) | 167 |

| C9-H9A···Cg | 0.97 | 2.89 | 3.693(2) | 141 |

| Cg refers to the centroid of the indole ring. |

Crystal Packing Architecture

The cumulative effect of the diverse intermolecular interactions is the formation of a robust, three-dimensional network structure. researchgate.netnih.gov The interplay between the bifurcated N-H···(O,N) hydrogen bonds, the additional N-H···O contacts, and the C-H···π interactions results in a complex yet highly ordered crystal packing. researchgate.net

The initial formation of zigzag chains along the a-axis, driven by the bifurcated hydrogen bonds, creates a foundational one-dimensional motif. researchgate.net These chains are then interconnected by the N-H···O hydrogen bonds and C-H···π interactions, which propagate along the b-axis. researchgate.net This leads to the assembly of molecular sheets.

The final three-dimensional architecture is achieved through the stacking of these molecular layers along the b-axis direction. researchgate.netnih.gov Within this packed structure, the indole ring system of one molecule is nearly perpendicular to the acetohydrazide substituent of its neighbors, with a dihedral angle of 87.27(5)°. researchgate.netnih.gov This orientation maximizes the efficiency of the hydrogen bonding and stacking interactions, leading to a stable and tightly packed crystalline solid.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to understand the molecular geometry and electronic properties of various compounds, including those with therapeutic potential.

DFT calculations on related indole (B1671886) derivatives have been used to determine optimized molecular geometries and analyze electronic characteristics. mdpi.com For instance, in a study of 2,2'-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetic acid and its derivatives, DFT was employed to calculate bond lengths, bond angles, and dihedral angles, which were then compared with experimental X-ray data. Such studies often reveal that the calculated geometries are in good agreement with experimental findings.

The electronic structure of these molecules, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding their reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to participate in charge-transfer interactions. For many organic molecules, these frontier orbitals are key to their interactions with biological receptors.

Table 1: Selected Crystallographic Data for 2-(1H-indol-3-yl)acetohydrazide

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁N₃O |

| Molecular Weight | 189.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Indole plane to acetohydrazide plane) | 87.27(5)° |

| RMSD of Indole Ring System | 0.0131 Å |

| RMSD of Acetohydrazide Substituent | 0.0291 Å |

Data sourced from Acta Crystallographica Section E: Structure Reports Online. researchgate.netnih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.

Derivatives of 2-(1H-indol-1-yl)acetohydrazide, particularly indole-based hydrazones, have been the subject of numerous molecular docking studies to understand their interactions with various protein targets. These studies have revealed a common theme of interactions, including hydrogen bonding, hydrophobic interactions, and pi-stacking, which are crucial for the stabilization of the ligand-protein complex. For example, in studies of indole derivatives as potential inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the indole nucleus often engages in pi-pi stacking interactions with aromatic amino acid residues in the active site. nih.gov The hydrazide moiety, with its hydrogen bond donors and acceptors, frequently forms key hydrogen bonds with the protein backbone or side chains.

Molecular docking has been instrumental in elucidating how indole-acetohydrazide derivatives fit into the binding sites of various enzymes implicated in disease.

Cyclooxygenase-2 (COX-2): For COX-2, an enzyme involved in inflammation, docking studies have shown that indole derivatives can occupy the active site and interact with key residues. In silico studies of indolin-2-one derivatives as COX-2 inhibitors revealed that these compounds could fit into the druggable pocket of the enzyme, with some exhibiting better docking scores than the standard drug indomethacin (B1671933). mdpi.com

Cholinesterases (AChE and BuChE): In the context of Alzheimer's disease, where inhibiting cholinesterases is a key therapeutic strategy, docking studies have provided insights into how indole-hydrazide derivatives bind to these enzymes. These studies have shown that the indole moiety can interact with the peripheral anionic site (PAS) of AChE, while the rest of the molecule extends into the catalytic active site (CAS), interacting with key amino acids. nih.gov

Other Targets: Docking studies have also been performed on other targets, such as epidermal growth factor receptor tyrosine kinase (EGFR TK), where indole-hydrazone derivatives have been shown to bind effectively. nih.gov

A primary goal of molecular docking is to predict the most favorable binding mode of a ligand within a protein's active site and to estimate the binding affinity, often expressed as a docking score or binding energy. In a study of novel azolylhydrazonothiazoles as potential anticancer agents, the binding affinity of the ligands was evaluated using a scoring function in MOE software, with the results used to predict the most stable conformations. nih.gov Similarly, for new benzamide (B126) derivatives, docking scores were used to evaluate their binding affinity to bacterial DNA gyrase. scispace.com These predicted binding affinities, while not always perfectly correlated with experimental values, provide a valuable tool for ranking compounds and prioritizing them for synthesis and biological testing.

Table 2: Representative Molecular Docking Results for Indole Derivatives against Various Targets

| Compound Type | Target Enzyme | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) |

| Indolin-2-one derivative | COX-2 | Not specified | -7.077 kcal/mol |

| Indole-hydrazide derivative | Acetylcholinesterase (AChE) | Not specified | IC₅₀ = 11.33 µM (experimental) |

| Azolylhydrazonothiazole | EGFR TK | Not specified | Not specified |

Data is illustrative and sourced from multiple studies on related indole derivatives. nih.govmdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

Such QSAR models are valuable for guiding the design of new, more potent inhibitors. By understanding the key structural requirements for activity, medicinal chemists can rationally design new molecules with improved biological profiles.

Development of Predictive Models for Biological Efficacy

Currently, there are no specific predictive models for the biological efficacy of this compound reported in the scientific literature. The development of such models relies on the availability of extensive experimental data on the compound's biological activities, which can then be used to train and validate computational models. Machine learning and other computational techniques are often employed to build these predictive models, which can forecast the toxicological and therapeutic properties of chemical structures. nih.govnih.gov

In the broader context of drug discovery, predictive models for human organ toxicity have been developed using in vitro bioactivity data and chemical structures. nih.gov These models, however, are general and not specific to this compound.

For the related 2-(1H-indol-3-yl)acetohydrazide derivatives, research has been undertaken to synthesize and evaluate their biological activities, which is a foundational step for developing predictive models. nih.govresearchgate.net These studies provide the raw data necessary for future computational modeling efforts.

Correlation of Molecular Descriptors with Activity

A critical aspect of computational chemistry involves correlating the molecular descriptors of a compound with its observed biological activity. This process, often part of a Quantitative Structure-Activity Relationship (QSAR) study, helps in understanding the chemical features responsible for a compound's efficacy and in designing more potent molecules.

There is no available research that specifically details the correlation of molecular descriptors with the biological activity of this compound.

In contrast, for derivatives of 2-(1H-indol-3-yl)acetohydrazide, studies have been performed that include the synthesis, characterization, and evaluation of their antibacterial and enzyme inhibitory potentials. nih.gov These studies often involve computational docking to support the experimental findings, which implicitly relates molecular properties to activity. nih.gov However, a detailed QSAR study correlating a wide range of molecular descriptors with the biological activities of these 3-yl isomers is also not extensively detailed in the provided search results.

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Potency

The biological potency of derivatives of 2-(1H-indol-1-yl)acetohydrazide is profoundly influenced by the nature and position of substituents on both the indole (B1671886) ring and the acetohydrazide moiety. Research has demonstrated that even minor alterations can lead to significant changes in activity, highlighting the sensitive interplay between the chemical structure and its biological target.

Systematic modifications of the core structure have revealed critical insights into the SAR of these compounds. For instance, in a series of N'-(substituted-benzylidene)-2-(5-methoxy-1H-indol-1-yl)acetohydrazides, the introduction of a methoxy (B1213986) group at the 5-position of the indole ring, coupled with various substituents on the benzylidene fragment, was shown to modulate antibacterial activity. While the parent compound with an unsubstituted benzylidene group exhibited moderate activity, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring of the benzylidene moiety led to a range of potencies against different bacterial strains.

Similarly, in the context of anticancer activity, substitutions on the indole nitrogen (N-1 position) have been found to be particularly impactful. Studies on various indole derivatives have shown that the presence of a substituent at the N-1 position can enhance cytotoxicity by over 60-fold compared to the unsubstituted counterparts. nih.gov The nature of this substituent is also crucial, with some studies indicating that a hydroxymethyl group at the N-1 position is more effective in enhancing anticancer activity than ethyl, fluoride, methyl, or acetyl groups. nih.gov

Furthermore, the hydrazide portion of the molecule serves as a versatile handle for introducing diverse chemical functionalities. The condensation of the terminal amino group of the hydrazide with various aldehydes and ketones to form hydrazones has been a common strategy to generate extensive libraries of derivatives. The nature of the group attached to the hydrazone double bond plays a significant role in determining the biological activity. For example, in a series of indolyl hydrazide-hydrazones, compounds with specific substitutions on the aryl ring attached to the methylene (B1212753) group of the hydrazone exhibited potent and selective cytotoxicity against breast and prostate cancer cell lines.

The following tables summarize the biological activities of various derivatives of this compound and related indole compounds, illustrating the influence of different substituents.

Table 1: Anticancer Activity of Indole-based Hydrazide-Hydrazone Derivatives against various Cancer Cell Lines

| Compound | Substituent on Indole N-1 | Substituent on Hydrazone | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|---|

| 18b | H | 4-Chlorophenyl | Breast | 0.9 |

| 18d | H | 4-Nitrophenyl | Breast | 0.4 |

| 18j | H | 2-Naphthyl | Breast | 0.8 |

| 18t | H | 3-Pyridyl | Prostate | - |

| 18v | H | 4-Pyridyl | Prostate | - |

Data sourced from a study on indolyl hydrazide-hydrazones. researchgate.net

Table 2: Anticancer Activity of Indole Derivatives against HepG-2, HCT-116, and MCF-7 Cancer Cell Lines

| Compound | Core Structure Modification | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| 4b | 3-Phenacylidene-2-oxoindole derivative | HepG-2, HCT-116, MCF-7 | <10 |

| 4c | 3-Phenacylidene-2-oxoindole derivative | HepG-2, HCT-116, MCF-7 | <10 |

| 7a | Arylidine derivative of isatin (B1672199) | HepG-2, HCT-116, MCF-7 | <10 |

| 7c | Arylidine derivative of isatin | HepG-2, HCT-116, MCF-7 | <10 |

| 9 | Pyrrolo[2,3-b]indole derivative | HepG-2, HCT-116, MCF-7 | <10 |

Data from a study on novel indole derivatives as anticancer agents. nih.gov

Table 3: Antimicrobial Activity of tris(1H-Indol-3-yl)methylium Salt Derivatives

| Compound | Modification | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| 2 | Maleimide fragment | Gram-positive bacteria | 0.13 |

| 3 | Maleimide fragment | Gram-positive bacteria | 0.13 |

| 4 | C3 alkyl radicals | Gram-positive bacteria | 0.25 |

Data from a study on tris(1H-indol-3-yl)methylium salts. nih.gov

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a crucial tool in drug discovery that helps to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. dovepress.com For the this compound scaffold and its derivatives, several key pharmacophoric features have been identified through SAR studies and computational modeling. These features represent the critical interaction points between the molecule and its biological target.

The fundamental pharmacophore for this class of compounds generally includes:

A Hydrogen Bond Donor: The N-H group of the indole ring is a potential hydrogen bond donor. Its interaction with a hydrogen bond acceptor on the target protein can be a crucial anchoring point.

Aromatic/Hydrophobic Region: The indole ring system itself provides a large, flat, and hydrophobic surface that can engage in van der Waals and π-π stacking interactions with hydrophobic pockets or aromatic residues in the active site of a target protein.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetohydrazide moiety is a strong hydrogen bond acceptor, capable of forming a key hydrogen bond with a donor group on the biological target.

A Hydrogen Bond Donor/Acceptor Group: The terminal -NH-NH2 group of the hydrazide or the N-H of the hydrazone provides additional hydrogen bonding capabilities, acting as both a donor and an acceptor, which can be critical for orienting the molecule within the binding site.

The relative spatial arrangement of these features is paramount for biological activity. The acetohydrazide linker provides a degree of conformational flexibility, allowing the molecule to adopt a suitable conformation for binding.

In derivatives where the hydrazide is converted to a hydrazone, the pharmacophore is extended to include the features of the appended group. For instance, in the N'-(substituted-benzylidene) derivatives, the substituted phenyl ring introduces an additional hydrophobic/aromatic region and potentially new hydrogen bond acceptors or donors depending on the nature of the substituents. The most active compounds in these series often have substituents that enhance these interactions or introduce new favorable contacts. For example, electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the system and influence binding affinity.

Design Principles for Optimized Analogs

Based on the accumulated SAR data and the identified pharmacophoric features, several design principles have emerged for the development of optimized analogs of this compound with enhanced biological potency and selectivity.

A primary principle involves the strategic substitution on the indole ring . As established, N-1 substitution can significantly boost activity. nih.gov Future design efforts could focus on exploring a wider range of substituents at this position, including those that can modulate lipophilicity, introduce additional hydrogen bonding sites, or create specific steric interactions to improve target engagement. Substitutions at other positions on the indole ring (e.g., C-5) have also been shown to be important and warrant further investigation with diverse functional groups.

Another key design strategy is the elaboration of the hydrazide/hydrazone moiety . The hydrazide serves as a versatile scaffold for introducing a wide array of chemical diversity. The synthesis of extensive libraries of hydrazones by reacting the parent hydrazide with various aldehydes and ketones is a proven approach. The selection of these carbonyl compounds should be guided by the desire to introduce specific pharmacophoric features, such as additional aromatic rings, heterocyclic systems, or functional groups capable of forming strong and specific interactions with the target. For example, incorporating heterocyclic rings has been shown to increase the anticancer activity of indole-based compounds. nih.gov

Conformational constraint is another important design principle. While the acetohydrazide linker provides flexibility, designing more rigid analogs can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. This can be achieved by incorporating the linker into a cyclic system or by introducing bulky groups that restrict rotation.

Finally, a target-focused approach is essential for rational design. As more is understood about the specific biological targets of these compounds, structure-based drug design techniques, such as molecular docking, can be employed to design analogs that have a higher predicted affinity and specificity for the target's binding site. This involves designing molecules that complement the shape, size, and chemical environment of the active site.

By systematically applying these design principles, medicinal chemists can continue to optimize the this compound scaffold to develop novel therapeutic agents with improved efficacy and safety profiles.

Exploration of Biological Activities and Molecular Mechanisms

General Biological Activity Spectrum of Indole (B1671886) Hydrazides and Their Derivatives

Indole hydrazide derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities. nih.govresearchgate.net The presence of the indole ring, which can mimic peptide structures, allows these molecules to bind to a variety of enzymes and receptors, leading to diverse biological responses. chula.ac.thresearchgate.net The hydrazide-hydrazone moiety (-CONH-N=CH-) is a key pharmacophore that contributes significantly to the biological profile of these molecules. nih.gov

The fusion of the indole nucleus with the hydrazide group results in hybrid molecules with enhanced and sometimes novel biological activities. Researchers have extensively explored these derivatives and have reported a wide array of pharmacological actions, including:

Antimicrobial activity: This includes antibacterial, antifungal, antiviral, and antitubercular effects. nih.govresearchgate.netnih.gov

Anticancer activity: Many indole hydrazide derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.govnih.govtandfonline.com

Anti-inflammatory activity: Inhibition of inflammatory pathways is another key biological property of this class of compounds. nih.gov

Enzyme inhibition: These compounds have been shown to inhibit various enzymes, contributing to their therapeutic potential. nih.gov

Other activities: The biological spectrum also extends to anticonvulsant, antidepressant, analgesic, antiplatelet, and antimalarial activities. nih.gov

The versatility of the indole hydrazide scaffold allows for molecular modifications to optimize potency and selectivity for specific biological targets.

Investigations into Specific Biological Activities

Indole hydrazide derivatives have been extensively studied for their potential as antimicrobial agents. The combination of the indole nucleus and the hydrazone moiety often results in compounds with significant activity against a range of microbial pathogens.

Antibacterial and Antifungal Activity:

A series of 1-methylindole-3-carboxaldehyde hydrazone derivatives were evaluated for their in vitro antimicrobial activities and showed a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 μg/ml against tested microorganisms. researchgate.net The study highlighted that aromaticity and disubstitution of the phenyl ring with atoms like fluorine and chlorine were significant for antimicrobial activity. researchgate.net

Another study reported the synthesis of indole-based 4-thiazolidinones from indolylhydrazones, which displayed notable antituberculosis activity against Mycobacterium tuberculosis H37Rv. nih.gov Some of these derivatives showed 99% inhibition at MIC values between 6.25 and 25.0 µg/ml. nih.gov

Furthermore, new series of spiro-2-[3′-(2′-phenyl)-3H-indolyl]-1-aryl-3-phenylaziridines have been synthesized and found to exhibit excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antiviral Activity:

Hydrazone derivatives, in general, have been reported to possess antiviral activities. nih.govmdpi.com Specific studies on imidazole-amide and sulfonamide-containing acid hydrazones have demonstrated their potential against different viral strains. mdpi.com

The following table summarizes the antimicrobial activity of selected indole hydrazide derivatives:

Interactive Data Table: Antimicrobial Activity of Indole Hydrazide Derivatives| Compound Type | Target Microorganism | Activity/MIC | Reference |

| 1-methylindole-3-carboxaldehyde hydrazone derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans | MIC: 6.25 - 100 µg/ml | researchgate.net |

| Indole-based 4-thiazolidinones | Mycobacterium tuberculosis H37Rv | 99% inhibition, MIC: 6.25 - 25.0 µg/ml | nih.gov |

| Spiro-indolyl-phenylaziridines | Gram-positive and Gram-negative bacteria | Excellent antibacterial activity | nih.gov |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Methicillin-resistant S. aureus (MRSA) | MIC: 0.98 μg/mL | nih.gov |

Anticancer and Cytotoxic Mechanisms (e.g., Apoptosis Induction, Cytotoxicity against specific cell lines)

The anticancer potential of indole hydrazide derivatives is a significant area of research. These compounds have been shown to exert cytotoxic effects on various cancer cell lines through different mechanisms.

A novel series of indole-2-carbohydrazide derivatives were synthesized and evaluated for their antiproliferative activities against HCT116 and SW480 cancer cell lines. nih.gov One compound, in particular, displayed potent cytotoxic activities with GI50 values of 8.1 and 7.9 μM, respectively, while being inactive against a normal human cell line. nih.gov This suggests a degree of selectivity towards cancer cells. The anticancer effect was linked to anti-angiogenic properties, including the inhibition of VEGFR-2. nih.gov

Another study focused on N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives. researchgate.net The 3,4,5-trimethoxy-N′-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivative was identified as a potent inhibitor against several tumor cell lines. researchgate.net Further investigation into its mechanism of action revealed that it induced apoptosis, as confirmed by cell cycle analysis, mitochondrial membrane potential analysis, and DNA fragmentation assays. researchgate.net

An indolylhydrazone derivative, compound 6b, was evaluated by the National Cancer Institute and showed an interesting anticancer profile against various human tumor-derived cell lines, with notable selectivity towards the colon cancer cell line COLO 205 at sub-micromolar concentrations. nih.govtandfonline.com

The table below presents the cytotoxic activity of some indole hydrazide derivatives against different cancer cell lines.

Interactive Data Table: Cytotoxic Activity of Indole Hydrazide Derivatives| Compound/Derivative | Cancer Cell Line | Activity (GI50/IC50) | Mechanism of Action | Reference |

| Indole-2-carbohydrazide derivative (24f) | HCT116, SW480 | 8.1 µM, 7.9 µM | Anti-angiogenic, VEGFR-2 inhibition | nih.gov |

| 3,4,5-trimethoxy-N′-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (5t) | L1210, REH, K562, CEM, HeLa | Submicromolar range | Apoptosis induction | researchgate.net |

| Indolylhydrazone derivative (6b) | COLO 205 (Colon Cancer) | Sub-micromolar | Not specified | nih.govtandfonline.com |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives (3c, f, g, k, r, 3z) | Various cancer cell lines | Significant antiproliferative activity | Not specified | nih.gov |

Anti-inflammatory Pathways (e.g., Cyclooxygenase Inhibition)

Indole and its derivatives have long been recognized for their anti-inflammatory properties, with indomethacin (B1671933) being a classic example of an indole-containing nonsteroidal anti-inflammatory drug (NSAID) that acts by inhibiting cyclooxygenase (COX) enzymes. nih.gov The hydrazone moiety can also contribute to anti-inflammatory activity.

Research has shown that certain hydrazone derivatives possess analgesic and anti-inflammatory activities. nih.gov A study on 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide derivatives found that they could alleviate atopic dermatitis-like skin lesions in mice. nih.gov These compounds were shown to reduce the mRNA expression of inflammatory genes regulated by EGR-1 in keratinocytes. nih.gov

While direct studies on the cyclooxygenase inhibition of 2-(1H-indol-1-yl)acetohydrazide itself are not extensively detailed in the provided context, the broader class of indole hydrazides is known to possess anti-inflammatory potential. nih.gov

The ability of indole hydrazide derivatives to inhibit specific enzymes is a key aspect of their biological activity.

Lipoxygenase Inhibition: A study on five-membered heterocycle–cinnamic acid hybrids, which share structural similarities with hydrazide derivatives, demonstrated significant soybean lipoxygenase inhibition. mdpi.com Compounds 4b and 4g were identified as the most potent inhibitors with an IC50 of 4.5 µM. mdpi.com

(p)ppGpp Synthetase Inhibition: In a study on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, molecular docking studies were conducted to assess their ability to bind to the long RSH proteins, which function as (p)ppGpp synthetases (Rel enzymes). nih.gov These enzymes are crucial for bacterial survival under stress conditions, making them attractive targets for new antibacterial agents. nih.gov

Carbonic Anhydrase Inhibition: Novel sulfonamidoindole-based hydrazones were synthesized and found to be selective inhibitors of tumor-associated human carbonic anhydrase (CA) isoforms IX and XII over the off-target isoforms I and II. nih.gov Six of the synthesized compounds exhibited Ki values lower than 10 nM against hCA IX or XII. nih.gov

The following table summarizes the enzyme inhibition activity of related indole derivatives.

Interactive Data Table: Enzyme Inhibition by Indole Derivatives| Compound Class | Target Enzyme | Activity (IC50/Ki) | Reference |

| Five-membered heterocycle–cinnamic acid hybrids | Soybean Lipoxygenase | IC50 = 4.5 µM | mdpi.com |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives | (p)ppGpp synthetase (Rel) | Binding ability shown via molecular docking | nih.gov |

| Sulfonamidoindole-based hydrazones | Carbonic Anhydrase IX and XII | Ki < 10 nM | nih.gov |

Cellular and Molecular Targets Identification

Identifying the specific cellular and molecular targets of this compound and its derivatives is crucial for understanding their mechanisms of action and for the rational design of more potent and selective compounds.

VEGFR-2: In the context of anticancer activity, the vascular endothelial growth factor receptor-2 (VEGFR-2) has been identified as a key target for a series of indole-2-carbohydrazide derivatives. nih.gov Inhibition of VEGFR-2 and its downstream signaling pathway leads to anti-angiogenic effects, thereby suppressing tumor growth. nih.gov

Early Growth Response Protein 1 (EGR-1): For certain 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide derivatives with anti-inflammatory properties, the EGR-1 zinc-finger DNA-binding domain was identified as a molecular target. nih.gov These compounds were shown to disrupt the EGR-1-DNA complex, leading to a reduction in the expression of inflammatory genes. nih.gov

(p)ppGpp Synthetases (Rel Enzymes): Molecular docking studies suggest that 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives can bind to the active site of bacterial (p)ppGpp synthetases, such as RelMtb from Mycobacterium tuberculosis. nih.gov This indicates that these enzymes are potential molecular targets for the antibacterial activity of this class of compounds. nih.gov

Carbonic Anhydrases (CAs): Specific isoforms of human carbonic anhydrase, particularly the tumor-associated hCA IX and hCA XII, are targets for sulfonamidoindole-based hydrazones. nih.gov Molecular modeling studies have helped to elucidate the binding interactions between these inhibitors and the active sites of the enzymes. nih.gov

Tubulin: While not specific to hydrazide derivatives, the indole nucleus is a component of well-known tubulin polymerization inhibitors like vincristine (B1662923) and vinblastine, highlighting a potential, though not yet confirmed, target for some indole derivatives. nih.gov

Emerging Applications and Material Science Perspectives

Coordination Chemistry and Metal Complexation

The presence of multiple donor atoms in 2-(1H-indol-1-yl)acetohydrazide makes it an excellent ligand for coordinating with various metal ions. This interaction often leads to the formation of stable metal complexes with unique geometries and enhanced biological or physical properties.

Ligand Behavior of this compound and Its Derivatives

This compound and its derivatives, particularly Schiff bases formed by the condensation of the terminal amine with aldehydes or ketones, are effective chelating agents. jmchemsci.com The hydrazide group itself offers two potential coordination sites: the carbonyl oxygen and the terminal amino nitrogen. These ligands can coordinate to a metal center in either a neutral (keto) form or, following deprotonation, an anionic (enol) form.

The resulting Schiff base ligands often behave as bidentate or tridentate donors, coordinating with metal ions through the azomethine nitrogen (-C=N-), the phenolic oxygen (if a salicylaldehyde (B1680747) moiety is used), and the carbonyl oxygen of the original hydrazide group. nih.govpreprints.org This versatile coordination behavior allows for the formation of complexes with various geometries, including octahedral and square-planar configurations. nih.gov The indole (B1671886) ring itself, being an electron-rich aromatic system, can also participate in various binding interactions, further stabilizing the complex. preprints.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with these indole-based ligands is typically straightforward. It generally involves the reaction of the hydrazide or its Schiff base derivative with a metal salt, such as a chloride or acetate, in a suitable solvent like ethanol (B145695), often under reflux. nih.govpreprints.org

The resulting solid complexes are characterized using a suite of analytical techniques to confirm their structure and properties. Spectroscopic methods are crucial; for instance, in Fourier-transform infrared (FT-IR) spectroscopy, a shift in the C=O and N-H stretching frequencies upon complexation provides evidence of the ligand's coordination to the metal ion. Electronic spectra (UV-Vis) can reveal d-d transitions and charge-transfer bands, which are indicative of the complex's geometry. nih.govpreprints.org Other common techniques include elemental analysis, mass spectrometry, and molar conductivity measurements, which help determine the stoichiometry and electrolytic nature of the complexes. nih.govpreprints.org Depending on the metal ion and ligand, various geometries such as octahedral, tetrahedral, pentacoordinated, and square-planar have been reported for related indole-derivative complexes. nih.govpreprints.org

Table 1: Common Techniques for Characterizing Metal Complexes of Indole Hydrazide Derivatives

| Technique | Information Provided |

| Elemental Analysis (CHN) | Determines the empirical formula and confirms stoichiometry. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies functional groups and confirms coordination by observing shifts in vibrational frequencies (e.g., C=O, N-H, C=N). nih.govpreprints.org |

| UV-Visible (UV-Vis) Spectroscopy | Provides information on the electronic transitions within the complex, suggesting its geometry. nih.govpreprints.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the structure of the ligand and its complexes in solution. |

| Mass Spectrometry (MS) | Confirms the molecular weight of the ligand and its complexes. nih.govpreprints.org |

| Molar Conductivity Measurements | Determines whether the complex is an electrolyte or non-electrolyte in solution. nih.gov |

| X-ray Diffraction | Provides definitive information on the solid-state structure and coordination geometry. nih.gov |

Potential Biological Activity of Metal Complexes

The coordination of indole hydrazide derivatives to metal ions can significantly modulate their biological activity. preprints.org While the organic ligands themselves may have some activity, their metal complexes often exhibit enhanced potency. nih.govsemanticscholar.org Studies on related indole-based metal complexes have demonstrated a wide range of biological applications, including significant antimicrobial and anticancer properties. jmchemsci.comnih.gov

For example, complexes of copper(II), cobalt(II), nickel(II), and zinc(II) with indole-based Schiff base ligands have shown good antibacterial activity against both Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., E. coli) bacteria. nih.gov In the realm of oncology, metal complexes derived from indole hydrazides have displayed promising antiproliferative activity against various human cancer cell lines, such as breast cancer (MCF-7). nih.gov The mechanism of action is often attributed to the complex's ability to bind to and damage DNA. nih.gov

Table 2: Examples of Biological Activities of Related Indole-Based Metal Complexes

| Metal Ion(s) | Ligand Type | Biological Activity | Reference |

| Co(II), Ni(II), Cu(II), Zn(II) | Hydrazone ligand with indole-3-acetamide (B105759) group | Antibacterial | mdpi.com |

| Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Schiff base from indole-3-carboxaldehyde | Antimicrobial, Anti-tuberculosis | nih.govnih.gov |

| Various | Indole hydrazide derivatives | Anticancer (antiproliferative, apoptosis-inducing) | nih.gov |

| Sn(IV) | Schiff base from indole-3-butyric hydrazide | Anticancer | preprints.org |

Catalytic Applications

The structural features of this compound and its metal complexes suggest their potential use in catalysis. Hydrazones and their metal complexes are known to be active in various catalytic processes. jmchemsci.com For instance, gold complexes with indole-functionalized ligands have demonstrated good catalytic performance in the hydrohydrazination of terminal alkynes. bohrium.comresearchgate.net Furthermore, iridium complexes bearing similar ligands have been effective in the catalytic transfer hydrogenation of ketones and aldehydes. bohrium.comresearchgate.netmatilda.science While specific catalytic applications of this compound itself are not yet widely reported, the established activity of related structures highlights a promising area for future research. Zirconium hydrazinediido complexes, for example, have been implicated as key intermediates in the catalytic synthesis of 1,7-annulated indoles. acs.org

Optical Chemosensing

Derivatives of this compound have emerged as highly effective optical chemosensors for the detection of specific metal ions. nih.gov These sensors are designed to produce a measurable signal, such as a change in color (colorimetric) or fluorescence, upon selectively binding to a target ion.

The sensing mechanism relies on the formation of a stable complex between the chemosensor and the metal ion, which alters the electronic properties of the sensor molecule. For example, a Schiff base synthesized from 2-(1H-indol-3-yl)acetohydrazide and salicylaldehyde was shown to be a highly selective and sensitive sensor for zinc ions (Zn²⁺). nih.gov This sensor could quantify Zn²⁺ in real water samples with a very low detection limit (0.41 μM) and was even used to visualize the presence of Zn²⁺ in zebrafish. nih.gov The high selectivity allows these sensors to detect a specific ion even in the presence of many other competing ions.

Table 3: Examples of Indole-Based Hydrazide Chemosensors

| Sensor Derivative | Target Ion | Detection Method | Application | Reference |

| (E)-N'-(2-hydroxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide | Zn²⁺ | Fluorometric | Detection in water samples and zebrafish imaging | nih.gov |

Advanced Material Science Applications (e.g., Dyes)

The indole nucleus is a key component in many dye molecules, most famously indigo. mdpi.comyoutube.com The name "indole" itself is derived from indigo. youtube.com this compound serves as a valuable precursor for creating functional dyes. The hydrazide group can be chemically modified, for instance, to form azo compounds, which are a major class of synthetic dyes known for their bright colors. The synthesis of indigoid dyes from simple indole precursors using enzymatic methods represents an environmentally friendly approach to producing these valuable materials for both dyeing textiles and for potential pharmaceutical use. mdpi.com

Q & A

Q. What are the established synthetic routes for 2-(1H-indol-1-yl)acetohydrazide, and what analytical techniques are used for structural confirmation?

Methodological Answer: Synthesis involves two primary steps:

- Step 1 : Esterification of 2-(1H-indol-1-yl)acetic acid with ethanol and catalytic sulfuric acid under reflux (8 hours) to yield the ethyl ester intermediate .

- Step 2 : Hydrazide formation by reacting the ester with hydrazine hydrate in methanol (3 hours, room temperature) . Structural confirmation employs:

- ¹H/¹³C NMR : Identifies indole proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and hydrazide NH signals (δ 4.1–4.3 ppm) .

- IR spectroscopy : Confirms carbonyl (C=O, 1650–1680 cm⁻¹) and NH stretches (3250–3300 cm⁻¹) .

- Mass spectrometry : Validates molecular ion peaks (e.g., m/z 189.22 for C₁₀H₁₁N₃O) .

Q. How can researchers optimize reaction conditions for synthesizing this compound to improve yield and purity?

Methodological Answer: Optimization strategies include:

- Reaction time : Extend esterification to 8–10 hours for complete conversion .

- Solvent polarity : Use methanol over ethanol for faster hydrazide nucleation .

- pH control : Neutralize post-esterification mixtures with 10% Na₂CO₃ to minimize acidic byproducts .

- Stoichiometry : Maintain a 1:1.5 molar ratio of ester to hydrazine hydrate to avoid excess reagent contamination .

Advanced Research Questions

Q. What computational strategies are effective in predicting the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against targets like cholinesterases or viral proteases. For example, indol-3-yl analogs showed docking scores (ΔG = −9.2 kcal/mol) correlating with experimental IC₅₀ values (1.8 µM) against E. coli .

- MD simulations : Run 100 ns trajectories in GROMACS to assess ligand-receptor stability, focusing on hydrogen-bond retention and RMSD fluctuations .

- QSAR modeling : Apply Gaussian-based descriptors to correlate substituent electronegativity with antibacterial potency (R² > 0.85) .

Q. How do structural modifications at the indole nitrogen influence the pharmacological activity of this compound analogs?

Methodological Answer:

- Positional isomerism : Indol-1-yl derivatives may exhibit distinct electronic profiles compared to indol-3-yl analogs due to nitrogen lone-pair orientation, affecting π-π stacking with enzyme active sites .

- Functionalization : Introducing sulfonamide groups (e.g., 4-chlorophenylsulfonyl) enhances antibacterial activity (MIC = 12.5 µg/mL) by improving lipophilicity and membrane penetration .

- Crystallographic validation : Use SHELXL-refined X-ray structures (e.g., orthorhombic Pbca symmetry) to compare steric clashes in derivatives .

Q. How should researchers address discrepancies in enzyme inhibition data between this compound and its sulfonamide derivatives?

Methodological Answer: Contradictions arise from assay variability or structural heterogeneity. Mitigation strategies include:

- Dose-response validation : Re-test compounds at 0.1–100 µM concentrations to confirm IC₅₀ trends .

- Kinetic profiling : Generate Lineweaver-Burk plots to distinguish competitive (Kₐₚₚ increase) vs. non-competitive inhibition .

- Structural benchmarking : Overlay docking poses with co-crystallized inhibitors (e.g., eserine in acetylcholinesterase) to identify pharmacophore mismatches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.